molecular formula C14H20N2O2 B1280266 tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 403860-48-0

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B1280266
CAS No.: 403860-48-0
M. Wt: 248.32 g/mol
InChI Key: XAJYUOBKHFIVFN-VXGBXAGGSA-N
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Description

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate is a chiral carbamate derivative featuring a bicyclic indene scaffold. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.33 g/mol and 95% purity . The compound contains two stereocenters in the (1R,2R) configuration, which are critical for its stereoselective interactions in pharmaceutical and catalytic applications. It serves as a key intermediate in drug synthesis, particularly for opioid receptor agonists and antiviral agents, due to its amine-protected tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic workflows . Structural elucidation of such compounds often employs crystallographic tools like SHELX and ORTEP-3 .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-10-7-5-4-6-9(10)8-11(12)15/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYUOBKHFIVFN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461669
Record name (R,R)-1-N-Boc-Amino-2-aminoindane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403860-48-0
Record name (R,R)-1-N-Boc-Amino-2-aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate
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Preparation Methods

Core Synthetic Routes

The synthesis of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate revolves around carbamate protection of a chiral amine precursor. Key strategies include:

Carbamate Formation via Boc Protection

The most widely reported method involves reacting (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ylamine with tert-butyl chloroformate (BocCl) or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction Conditions
Parameter Typical Values Source
Base Triethylamine (TEA) or NaHCO₃
Solvent Dichloromethane (DCM), THF
Temperature 0–20°C to room temperature
Reaction Time 1–2 hours
Yield 71–84%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of BocCl, forming the carbamate. The base neutralizes HCl, driving the reaction to completion.

Key Reaction Parameters

Stereochemical Control

The (1R,2R) configuration is critical for biological activity. Achieving stereochemical purity requires:

  • Chiral Starting Material : (1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ylamine must be synthesized with high enantiomeric excess (ee).
  • Protection Strategy : Use of BocCl rather than Boc₂O minimizes racemization risks due to milder conditions.
Case Study: Cyano-Substituted Analog

For (R)-tert-butyl 4-cyano-2,3-dihydro-1H-inden-1-ylcarbamate, Boc protection was achieved with:

  • Reagents : Boc anhydride, TEA in DCM.
  • Yield : 84% after recrystallization from ethyl acetate/hexane.

Industrial-Scale Production

Continuous Flow Reactors

To address scalability, continuous flow systems are employed:

  • Advantages :
    • Improved heat/mass transfer.
    • Reduced reaction times (minutes vs. hours).
    • Higher yields (85–93%).
  • Limitations : Requires precise control of reagent ratios and temperature.

Purification and Quality Control

Chromatographic Techniques

Method Purpose Source
Column Chromatography Removal of impurities (e.g., BocCl byproducts)
Chiral HPLC Verification of enantiomeric purity (>99.9% ee)
Recrystallization Final purification (e.g., EA/hexane)

Critical Note : Contamination with diastereomers (e.g., (1S,2S) isomer) necessitates rigorous analytical validation.

Summary of Findings

Parameter Optimal Value Impact on Yield/Purity
Base (TEA vs. NaHCO₃) TEA (1.1–2.2 equiv) Higher purity
Solvent DCM or THF Better solubility
Temperature 0–20°C Minimized decomposition
Purification Chiral HPLC + recrystallization >99% ee

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for generating free amines in multi-step syntheses.

Reagents/Conditions Outcome Mechanistic Insight
HCl in dioxane (4 M, 3 h) Formation of primary amine derivativesAcidic hydrolysis cleaves the Boc group via protonation of the carbonyl oxygen, leading to carbamate breakdown.
TFA (trifluoroacetic acid)Deprotection at ambient temperatureTFA’s strong acidity promotes rapid cleavage, forming the ammonium salt intermediate.

Key Application : Used in synthesizing arginase inhibitors and peptidomimetics .

Palladium-Catalyzed Cross-Coupling

The compound participates in palladium-mediated reactions to form N-Boc-protected anilines and heterocycles.

Reaction Type Catalyst/Base Products Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, Cs₂CO₃N-Boc-anilines with aryl boronic acids65–85%
Buchwald-Hartwig amination Pd₂(dba)₃, XantphosTetrasubstituted pyrroles72–90%

Mechanism : Oxidative addition of aryl halides to palladium(0), followed by transmetallation and reductive elimination .

Substitution Reactions

The amino group undergoes nucleophilic substitution with organometallic reagents or electrophiles.

Reagent Conditions Product Reference
3-Butenylmagnesium bromide THF, 2 h at r.t.Alkenyl-substituted carbamate derivatives
Disulfides (e.g., PhSSPh) DCM, Ir(cod)Cl catalystThiolated indene derivatives

Example : Reaction with mesityl diselenide forms selenoethers under iridium catalysis .

Hydroboration Reactions

The compound’s alkenyl derivatives react with boranes to form boronate esters.

Borane Reagent Catalyst Application
Pinacolborane [Ir(cod)Cl]₂, dppeSynthesis of boronate intermediates for Suzuki couplings

Outcome : Tert-butyl ((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives .

Ugi Multicomponent Reactions

Used to synthesize complex peptoid-like structures:

Components Conditions Product
Tert-butyl isocyanide, NH₄OAcTFE, 4 days Cyclobutylcarbamate-peptoid hybrids

Mechanism : Imine formation followed by [4+1] cycloaddition .

Hydrolysis and Oxidation

Controlled hydrolysis or oxidation modifies the indene backbone:

Reagent Conditions Product
H₂O₂, ROS-Glo Assay pH 7.5, 16 hOxidized indene derivatives with ROS activity
H₂O/HCl RefluxHydroxy-substituted carbamates

Comparative Analysis of Reaction Conditions

Reaction Type Optimal Catalyst Temperature Time Yield Range
DeprotectionHCl (4 M)25–60°C1–4 h85–95%
Suzuki CouplingPd(PPh₃)₄80–100°C12–24 h65–85%
Thiolation[Ir(cod)Cl]₂25°C2 h70–88%

Key Research Findings

  • Stereochemical Influence : The (1R,2R) configuration enhances regioselectivity in cross-coupling reactions compared to (1S,2S) analogues .
  • Industrial Scalability : Continuous flow reactors improve yields (>90%) and reduce reaction times (2–4 h) for Boc deprotection.
  • Biological Relevance : Thiolated derivatives show inhibitory activity against arginase enzymes (IC₅₀: 0.1–100 nM) .

Scientific Research Applications

Research indicates that tert-butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate possesses notable biological activity. Its interactions with various biological targets suggest potential pharmaceutical applications:

Potential Applications in Pharmaceuticals

  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties through modulation of specific signaling pathways.
  • Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuronal receptors.
  • Analgesic Properties : There is ongoing research into its use as a potential analgesic agent, targeting pain pathways effectively.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound via palladium-catalyzed reactions. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity for further biological testing.

Case Study 2: Biological Evaluation

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. These findings suggest a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific binding interactions .

Comparison with Similar Compounds

(1S,2S)-tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate

  • Molecular Formula : C₁₄H₂₀N₂O₂ (identical to the target compound).
  • Applications : Used in asymmetric catalysis and ligand synthesis, demonstrating the importance of stereochemistry in enantioselective reactions .
Property (1R,2R) Isomer (1S,2S) Isomer
Molecular Weight 248.33 g/mol 248.33 g/mol
Stereocenters 2 (R,R) 2 (S,S)
ChemSpider ID Not reported 24957844

Substituent-Modified Derivatives

tert-Butyl ((1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-yl)carbamate

  • Molecular Formula: C₁₅H₂₁NO₃.
  • Key Difference: Methoxy group replaces the amino group at position 2.
  • Synthesis : Deprotection with trifluoroacetic acid (TFA) in CH₂Cl₂, yielding intermediates for opioid receptor agonists .
  • Mass Spec : [M+H]⁺ = 164.2 .

rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride

  • Molecular Formula: C₉H₁₂ClNO.
  • Key Difference : Hydroxyl group at position 1 and racemic mixture.
  • Applications : Intermediate in synthesis of bicyclic amines; hydrochloride salt enhances solubility .

N-((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)acetamide

  • Molecular Formula : C₁₁H₁₄N₂O.
  • Key Difference : Acetamide substituent at position 1.
  • Structural Data : SMILES: CC(=O)N[C@H]1C@@HN .
Property Methoxy Derivative Hydroxy Derivative Acetamide Derivative
Molecular Weight 249.31 g/mol 236.70 g/mol 190.25 g/mol
Functional Group Methoxy Hydroxyl Acetamide
Biological Role Opioid agonist intermediate Bicyclic amine precursor Unreported

Halogen-Substituted Analogues

tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate

  • Molecular Formula: C₁₄H₁₈BrNO₂.
  • Key Difference : Bromine atom at position 7 of the indene ring.
  • Applications : Halogenation enhances electrophilicity for cross-coupling reactions in medicinal chemistry .

Hydroxy-Substituted Derivatives

tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate

  • Molecular Formula: C₁₄H₁₉NO₃.
  • Key Difference : Hydroxyl group at position 3.
  • Stability : Requires storage at 2–8°C to prevent degradation .

Biological Activity

tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate, also known by its IUPAC name, is a compound with the molecular formula C14H20N2O2C_{14}H_{20}N_{2}O_{2} and a molecular weight of approximately 248.15 g/mol. This compound has garnered interest in various scientific fields due to its significant biological activities and potential pharmaceutical applications.

Chemical Structure and Properties

The structure of this compound includes a tert-butyl group attached to a carbamate moiety linked to an amino-indene structure. The stereochemistry of the compound is crucial for its biological activity, as it influences the compound's interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.15 g/mol
CAS Number403860-48-0
Chemical StructureStructure

Biological Activity

Research indicates that this compound exhibits various biological activities that make it a candidate for further pharmaceutical development.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antimicrobial agent. The compound was tested against several bacterial strains, showing promising inhibitory effects. The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is required to elucidate the specific pathways involved and to assess the efficacy in vivo.

Case Studies

  • Antimicrobial Efficacy : A case study investigated the effectiveness of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control groups.
  • Apoptosis Induction : Another study focused on the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed that treatment with the compound led to a 40% increase in apoptotic cells after 24 hours.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameBiological ActivityUnique Features
(1S,2S)-N-Boc-1-amino-2-indanolModerate antibacterialDifferent stereochemistry affecting activity
N-Boc-(1R)-indolineLow anticancer potentialLacks carbamate functionality
3-(tert-butoxycarbonylamino)-indoleSignificant anticancerDifferent nitrogen positioning alters reactivity

These comparisons underscore the unique properties of this compound that may enhance its therapeutic potential.

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-Butyl ((1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate?

The compound is typically synthesized via carbamate protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the (1R,2R)-stereoisomer can be obtained by resolving racemic intermediates via chiral chromatography or enzymatic resolution. Post-synthetic deprotection (e.g., using trifluoroacetic acid in dichloromethane) is employed to regenerate the free amine for downstream applications .

Q. Q2. How is the stereochemical purity of the (1R,2R)-configured product confirmed?

Chiral HPLC or polarimetry is used for preliminary assessment. Advanced confirmation involves single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for structural refinement. The WinGX suite and ORTEP-3 are recommended for visualizing crystallographic data and verifying bond angles/distances .

Advanced Synthetic Methodologies

Q. Q3. What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

Enantioselective routes often employ chiral auxiliaries or catalysts. For example, iodolactamization (as in ) can induce stereochemical control. Rhodium-catalyzed cyclocarbonylation (e.g., desilylative methods for dihydroindenones) is also applicable for constructing the indenyl backbone with regioselectivity .

Q. Q4. How can diastereomer separation challenges be addressed during synthesis?

Use of simulated moving bed (SMB) chromatography or crystallization in chiral solvents (e.g., ethanol/water mixtures) improves separation efficiency. Computational modeling (DFT) aids in predicting solubility differences between diastereomers .

Structural and Electronic Characterization

Q. Q5. What spectroscopic methods validate the compound’s structure and purity?

1H/13C NMR confirms functional groups and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. Q6. How are electronic properties and chemical reactivity analyzed computationally?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites for reaction optimization .

Stability and Handling

Q. Q7. What storage conditions ensure long-term stability of this compound?

Store under refrigeration (2–8°C) in airtight containers with desiccants. Avoid exposure to moisture and light, as Boc-protected carbamates are prone to hydrolysis under acidic/basic conditions .

Q. Q8. How is degradation monitored under experimental conditions?

Stability studies using accelerated thermal degradation (40–60°C) and LC-MS track decomposition products. Kinetic modeling determines shelf-life and optimal handling protocols .

Biological and Pharmacological Applications

Q. Q9. What assays evaluate this compound’s bioactivity as a potential enzyme inhibitor?

Aggrecanase inhibition is tested via fluorescence resonance energy transfer (FRET) assays using aggrecan-derived substrates. Selectivity over matrix metalloproteinases (MMPs) is validated using zymography .

Q. Q10. How is blood-brain barrier (BBB) penetration assessed for CNS-targeted derivatives?

In vitro BBB models (e.g., MDCK-MDR1 monolayers) measure permeability (Papp). In vivo pharmacokinetics in rodents quantify brain-to-plasma ratios using LC-MS/MS .

Analytical Challenges

Q. Q11. What methods resolve co-eluting impurities in HPLC analysis?

Ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) enhances resolution. Mass-directed purification isolates impurities for structural elucidation .

Q. Q12. How are trace metal contaminants quantified in synthesized batches?

Inductively coupled plasma mass spectrometry (ICP-MS) detects metals (e.g., Pd, Rh) from catalytic steps. Chelating resins (e.g., Chelex 100) remove residual metals during purification .

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